molecular formula C44H73NO12 B1246903 3-Normeridamycin

3-Normeridamycin

Cat. No. B1246903
M. Wt: 808 g/mol
InChI Key: UNSKIISCJFJWTL-WIDVRGBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Normeridamycin is a natural product found in Streptomyces with data available.

Scientific Research Applications

Neuroprotective Properties

  • Application in Parkinson's Disease: 3-Normeridamycin shows significant neuroprotective activity, specifically in dopaminergic neurons. It has been observed to restore functional dopamine uptake in a concentration-dependent manner when these neurons are challenged with the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), which induces parkinsonism (Summers et al., 2006).

Potential Antibacterial Activity

  • Exploration of Related Compounds: While not directly about 3-Normeridamycin, research on meridamycin and its analogs, which share structural similarities with 3-Normeridamycin, has been conducted. These studies have led to the isolation of new meridamycin congeners from Streptomyces sp. and evaluated their antibacterial activities (Liu et al., 2016).

Broader Applications in Antibiotic Research

  • Understanding Antibiotic Resistance: The study of antibiotics, including compounds like 3-Normeridamycin, contributes to a broader understanding of antibiotic resistance. This includes analyzing emergent microorganisms, resistance mechanisms, and new antimicrobial agents (Aslam et al., 2018).
  • Innovations in Antibiotic Development: Research in this domain is crucial for innovations in antibiotic discovery and development. This encompasses studying alternative approaches like narrow-spectrum drugs, bacteriophages, monoclonal antibodies, and vaccines (Cook & Wright, 2022).

properties

Product Name

3-Normeridamycin

Molecular Formula

C44H73NO12

Molecular Weight

808 g/mol

IUPAC Name

(13E,19E)-14-ethyl-1,15,21,23,25,27-hexahydroxy-11-[(E)-5-hydroxy-4-methylhex-2-en-2-yl]-16,18,20,26,32-pentamethyl-10,33-dioxa-4-azatricyclo[27.3.1.04,8]tritriaconta-13,19-diene-2,3,9-trione

InChI

InChI=1S/C44H73NO12/c1-10-32-14-16-39(27(5)20-25(3)31(9)46)56-43(54)35-12-11-17-45(35)42(53)41(52)44(55)29(7)13-15-34(57-44)23-38(50)30(8)37(49)22-33(47)21-36(48)26(4)18-24(2)19-28(6)40(32)51/h14,18,20,24-25,28-31,33-40,46-51,55H,10-13,15-17,19,21-23H2,1-9H3/b26-18+,27-20+,32-14+

InChI Key

UNSKIISCJFJWTL-WIDVRGBZSA-N

Isomeric SMILES

CC/C/1=C\CC(OC(=O)C2CCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(/C(=C/C(CC(C1O)C)C)/C)O)O)O)C)O)C)O)/C(=C/C(C)C(C)O)/C

Canonical SMILES

CCC1=CCC(OC(=O)C2CCCN2C(=O)C(=O)C3(C(CCC(O3)CC(C(C(CC(CC(C(=CC(CC(C1O)C)C)C)O)O)O)C)O)C)O)C(=CC(C)C(C)O)C

synonyms

3-normeridamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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